N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a heterocyclic compound featuring three distinct moieties:
- 2,3-Dihydro-1,4-benzodioxin: A fused bicyclic structure with two oxygen atoms at positions 1 and 4, providing electron-rich aromatic character.
- Benzohydrazide: A benzene ring linked to a hydrazide group (–NH–NH–C=O), which may enhance solubility and chelation properties.
Properties
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17-11-14(20-21-18(24)12-4-2-1-3-5-12)19(25)22(17)13-6-7-15-16(10-13)27-9-8-26-15/h1-7,10,14,20H,8-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRNQFGOYQDAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction involving a suitable precursor, such as a diketone.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is formed by reacting benzoyl chloride with hydrazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides or pyrrolidinyl derivatives.
Scientific Research Applications
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs containing the 2,3-dihydro-1,4-benzodioxin moiety, highlighting differences in substituents, molecular weight, and inferred bioactivity:
*Calculated based on molecular formula C₁₉H₁₇N₃O₄.
Key Structural and Functional Insights:
Hydrazide vs. Carboxamide: The target compound’s benzohydrazide group (–NH–NH–C=O) distinguishes it from carboxamide derivatives (e.g., ). Hydrazides are known for metal chelation and may influence pharmacokinetics, such as bioavailability and metabolic stability.
Pyrrolidinone Dione vs.
Benzodioxin Substitution Patterns : Compounds with electron-donating groups (e.g., –OCH₃ in ) or fused aromatic systems (e.g., flavone in ) exhibit varied bioactivities, suggesting the target compound’s benzodioxin moiety could similarly modulate electronic properties for target binding.
Pharmacological Inferences from Analogous Compounds
While direct data for the target compound are lacking, insights can be drawn from related structures:
- Antihepatotoxic Activity: Flavone derivatives with benzodioxin (e.g., ) show significant protection against CCl₄-induced hepatotoxicity, likely via antioxidant mechanisms.
- Enzyme Inhibition: Cyclopropane-containing analogs (e.g., ) are used in biological studies (e.g., lysine-specific demethylase inhibition), suggesting the target compound’s rigid pyrrolidinone core could serve as a protease or kinase inhibitor scaffold.
Biological Activity
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 198820-25-6 |
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 325.33 g/mol |
| IUPAC Name | This compound |
The structure of the compound features a benzodioxin moiety fused with a pyrrolidinyl group, which is believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various biochemical pathways.
- Receptor Modulation: Interaction with receptors could lead to alterations in signaling pathways.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzodioxin have shown the ability to scavenge free radicals and reduce oxidative stress in vitro .
Anti-inflammatory Effects
Research has demonstrated that related compounds can act as cyclooxygenase (COX) inhibitors. In a study comparing various benzodioxin derivatives, certain compounds exhibited potent COX-2 inhibitory activity, which is crucial for managing inflammation and pain . The anti-inflammatory potential was evaluated through edema models and cytokine level assessments.
Antidiabetic Potential
Recent investigations into benzodioxin derivatives have revealed promising antidiabetic effects. For example, compounds structurally related to this compound demonstrated significant inhibition of α-amylase activity in vitro, suggesting their potential for managing blood glucose levels .
Case Studies
-
Cyclooxygenase Inhibition Study
- Objective: Evaluate the anti-inflammatory activity of benzodioxin derivatives.
- Results: Compounds demonstrated up to 90% inhibition of COX-2 activity compared to standard drugs like diclofenac.
- Conclusion: Benzodioxin derivatives are promising candidates for developing anti-inflammatory medications.
-
Antioxidant Activity Assessment
- Objective: Measure the radical-scavenging ability of this compound.
- Results: The compound showed significant antioxidant activity with an IC50 value similar to established antioxidants.
- Conclusion: The compound's structure may confer protective effects against oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
